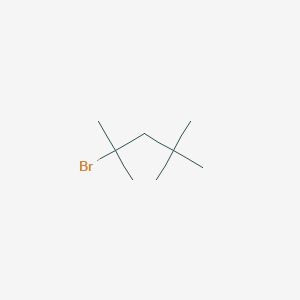

2-bromo-2,4,4-trimethylpentane

Descripción general

Descripción

2-bromo-2,4,4-trimethylpentane is an organic compound with the molecular formula C8H17Br. It is a brominated derivative of pentane, characterized by the presence of a bromine atom attached to the second carbon of the pentane chain, along with three methyl groups at the second and fourth positions. This compound is also known by its IUPAC name, this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2,4,4-trimethylpentane typically involves the bromination of 2,4,4-trimethylpentane. This reaction can be carried out using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals, which then abstract a hydrogen atom from the 2,4,4-trimethylpentane, leading to the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the product .

Análisis De Reacciones Químicas

E2 Elimination Reactions

2-Bromo-2,4,4-trimethylpentane undergoes base-induced elimination via the E2 mechanism , producing alkenes following Zaitsev’s rule. The reaction proceeds through an anti-periplanar geometry, where the β-hydrogen and bromine atom align in opposite planes to form a double bond.

Key Features:

-

Regioselectivity : The major product is the most substituted alkene, typically 2,4,4-trimethylpent-1-ene (or a structurally similar isomer), due to increased stability of the transition state .

-

Stereochemical Requirements : The bulky methyl groups at positions 2 and 4 influence the Newman projection conformation, favoring a staggered arrangement that minimizes steric hindrance during hydrogen abstraction .

Example Reaction:

Radical Reactions (Photolysis)

Under UV light or photolytic conditions , the C–Br bond undergoes homolysis, generating a tertiary alkyl radical and bromine radical . These radicals participate in chain reactions, such as hydrogen abstraction or recombination:

Observed Pathways:

-

Hydrogen Abstraction :

-

Radical Recombination :

Table 1: Photolysis Products in Different Solvents

| Solvent | Major Products Observed | Quantum Yield |

|---|---|---|

| Isooctane | This compound | Moderate |

| Benzene | Brominated xylenes (cross-products) | High |

SN1 Substitution (Limited Reactivity)

While tertiary alkyl bromides are theoretically capable of SN1 substitution , the steric bulk of this compound disfavors this pathway. In polar protic solvents (e.g., water/ethanol mixtures), the reaction competes with elimination:

Competing Pathways:

-

Carbocation Formation : The bromide leaves to generate a tertiary carbocation, which may react with nucleophiles (e.g., water) to form 2-hydroxy-2,4,4-trimethylpentane .

-

E1 Elimination : The carbocation may lose a β-hydrogen, producing the same alkene as in the E2 pathway .

Table 2: SN1 vs. E1 Product Distribution

| Conditions | SN1 Product (Alcohol) | E1 Product (Alkene) |

|---|---|---|

| Polar Protic Solvent | Minor | Major |

| Elevated Temperature | Negligible | Dominant |

Stability and Byproduct Formation

The compound’s stability under thermal or photolytic conditions is influenced by its tertiary structure:

Aplicaciones Científicas De Investigación

2-Bromo-2,4,4-trimethylpentane is used in various scientific research applications:

Biology: The compound can be used in studies involving the modification of biomolecules or the synthesis of bioactive compounds.

Medicine: It may be utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates with specific functional groups.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-bromo-2,4,4-trimethylpentane involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In biological systems, it can modify nucleophilic sites on biomolecules, potentially altering their function or activity .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-2-methylpentane: Another brominated pentane derivative with similar reactivity but different steric properties.

2,2,4-Trimethylpentane: A non-brominated analog used as a reference fuel in octane rating.

Uniqueness

2-Bromo-2,4,4-trimethylpentane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Actividad Biológica

2-Bromo-2,4,4-trimethylpentane (CAS Number: 62574-65-6) is a brominated organic compound with the molecular formula CHBr and a molecular weight of 193.125 g/mol. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential biological activities.

- Molecular Formula: CHBr

- Molecular Weight: 193.125 g/mol

- LogP: 3.596 (indicating moderate lipophilicity) .

Biological Activity

The biological activity of this compound has not been extensively documented in primary literature; however, its structure suggests potential interactions with biological systems. Several studies have explored the effects of brominated compounds on biological systems, particularly their roles in modulating enzyme activity and their toxicological profiles.

Cytotoxicity and Cell Viability

Research has indicated that halogenated hydrocarbons can influence cell viability and induce cytotoxic effects. For example, compounds with similar structures have been shown to reduce cell viability in cultured human cell lines by promoting oxidative stress . The presence of the bromine atom may enhance these effects by increasing the compound's reactivity.

Case Studies

-

Study on Halogenated Hydrocarbons:

A study examining the effects of various halogenated hydrocarbons found that compounds with bromine exhibited significant cytotoxicity at concentrations above 0.5%, leading to increased reactive oxygen species (ROS) production and lactate dehydrogenase (LDH) release in human cell lines . -

Antibacterial Properties:

A review highlighted the antibacterial activity of halogenated compounds against gram-negative bacteria. Although specific data for this compound is lacking, related compounds demonstrated strong antibacterial effects at low concentrations .

Toxicological Profile

The toxicological data for this compound are sparse; however, brominated hydrocarbons are often associated with respiratory issues and other systemic effects upon inhalation or dermal exposure. The potential for carcinogenicity is also a concern given the structural characteristics of halogenated compounds .

Comparative Analysis

| Property | This compound | Related Brominated Compounds |

|---|---|---|

| Molecular Formula | CHBr | Varies |

| Molecular Weight | 193.125 g/mol | Varies |

| LogP | 3.596 | Varies |

| Antibacterial Activity | Potentially present | Documented in several studies |

| Cytotoxicity | Possible | Documented |

Propiedades

IUPAC Name |

2-bromo-2,4,4-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJACJNGROKNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465750 | |

| Record name | Pentane, 2-bromo-2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62574-65-6 | |

| Record name | Pentane, 2-bromo-2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.